REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[C:3]=1[OH:9].C1(C)C=CC=CC=1>C1C=CC=CC=1>[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[C:3]=1[OH:9].[C:4]1([C:3](=[CH:2][CH:8]=[CH:7][CH:6]=1)[OH:9])[OH:5].[C:2]1([CH3:1])[C:3]([OH:9])=[CH:4][CH:6]=[CH:7][CH:8]=1.[C:4]1([OH:5])[CH:6]=[CH:7][CH:8]=[CH:2][CH:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(O)=CC=C1)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
1600 °F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The effluent crackate vapor is separated from particulate solids in a cyclone separator
|
Type
|
ADDITION
|
Details
|
the solids containing coke deposits
|
Type
|
TEMPERATURE
|
Details
|
Heated air and superheated steam
|
Type
|
ADDITION
|
Details
|
are introduced into the lower end of the
|
Type
|
CUSTOM
|
Details
|
is withdrawn from the top of the slow bed
|
Type
|
CUSTOM
|
Details
|
The typical product slate that is obtained if secondary reactions
|
Type
|
TEMPERATURE
|
Details
|
Increased process severity
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(O)=CC=C1)O
|
Name
|
|
Type
|
product
|
Smiles
|
C=1(O)C(O)=CC=CC1
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1O)C
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[C:3]=1[OH:9].C1(C)C=CC=CC=1>C1C=CC=CC=1>[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[C:3]=1[OH:9].[C:4]1([C:3](=[CH:2][CH:8]=[CH:7][CH:6]=1)[OH:9])[OH:5].[C:2]1([CH3:1])[C:3]([OH:9])=[CH:4][CH:6]=[CH:7][CH:8]=1.[C:4]1([OH:5])[CH:6]=[CH:7][CH:8]=[CH:2][CH:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(O)=CC=C1)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
1600 °F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The effluent crackate vapor is separated from particulate solids in a cyclone separator
|
Type
|
ADDITION
|
Details
|
the solids containing coke deposits
|
Type
|
TEMPERATURE
|
Details
|
Heated air and superheated steam
|
Type
|
ADDITION
|
Details
|
are introduced into the lower end of the
|
Type
|
CUSTOM
|
Details
|
is withdrawn from the top of the slow bed
|
Type
|
CUSTOM
|
Details
|
The typical product slate that is obtained if secondary reactions
|
Type
|
TEMPERATURE
|
Details
|
Increased process severity
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(O)=CC=C1)O
|
Name
|
|
Type
|
product
|
Smiles
|
C=1(O)C(O)=CC=CC1
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1O)C
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[C:3]=1[OH:9].C1(C)C=CC=CC=1>C1C=CC=CC=1>[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[C:3]=1[OH:9].[C:4]1([C:3](=[CH:2][CH:8]=[CH:7][CH:6]=1)[OH:9])[OH:5].[C:2]1([CH3:1])[C:3]([OH:9])=[CH:4][CH:6]=[CH:7][CH:8]=1.[C:4]1([OH:5])[CH:6]=[CH:7][CH:8]=[CH:2][CH:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(O)=CC=C1)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
1600 °F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The effluent crackate vapor is separated from particulate solids in a cyclone separator
|
Type
|
ADDITION
|
Details
|
the solids containing coke deposits
|
Type
|
TEMPERATURE
|
Details
|
Heated air and superheated steam
|
Type
|
ADDITION
|
Details
|
are introduced into the lower end of the
|
Type
|
CUSTOM
|
Details
|
is withdrawn from the top of the slow bed
|
Type
|
CUSTOM
|
Details
|
The typical product slate that is obtained if secondary reactions
|
Type
|
TEMPERATURE
|
Details
|
Increased process severity
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(O)=CC=C1)O
|
Name
|
|
Type
|
product
|
Smiles
|
C=1(O)C(O)=CC=CC1
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1O)C
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[C:3]=1[OH:9].C1(C)C=CC=CC=1>C1C=CC=CC=1>[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[C:3]=1[OH:9].[C:4]1([C:3](=[CH:2][CH:8]=[CH:7][CH:6]=1)[OH:9])[OH:5].[C:2]1([CH3:1])[C:3]([OH:9])=[CH:4][CH:6]=[CH:7][CH:8]=1.[C:4]1([OH:5])[CH:6]=[CH:7][CH:8]=[CH:2][CH:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(O)=CC=C1)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
1600 °F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The effluent crackate vapor is separated from particulate solids in a cyclone separator
|
Type
|
ADDITION
|
Details
|
the solids containing coke deposits
|
Type
|
TEMPERATURE
|
Details
|
Heated air and superheated steam
|
Type
|
ADDITION
|
Details
|
are introduced into the lower end of the
|
Type
|
CUSTOM
|
Details
|
is withdrawn from the top of the slow bed
|
Type
|
CUSTOM
|
Details
|
The typical product slate that is obtained if secondary reactions
|
Type
|
TEMPERATURE
|
Details
|
Increased process severity
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(O)=CC=C1)O
|
Name
|
|
Type
|
product
|
Smiles
|
C=1(O)C(O)=CC=CC1
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1O)C
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |